molecular formula C15H10ClN3O2 B14016189 Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Cat. No.: B14016189
M. Wt: 299.71 g/mol
InChI Key: MWLYXVJFFWXHKH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is unique due to the combination of chloro, cyano, and carboxylate groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex tricyclic structure that contributes to its pharmacological properties. The presence of the chloro and cyano groups is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression and inflammatory diseases.

Inhibition of IRAK-4

Recent studies have highlighted the effectiveness of this compound as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4). This kinase plays a pivotal role in the signaling pathways associated with inflammatory responses and autoimmune diseases. The compound has demonstrated promising results in preclinical models for treating conditions such as rheumatoid arthritis and certain cancers by modulating these pathways .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies indicate that it exhibits significant antiproliferative effects against several types of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, one study reported an IC50 value ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .

Study on Cytotoxicity

In a detailed cytotoxicity assay, this compound was tested against various cancer cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. The study observed morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 1.0 μM .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to its target proteins. These studies suggested that the compound binds effectively to the colchicine-binding site of tubulin, which is critical for microtubule assembly and stability. This interaction could explain its observed microtubule-destabilizing effects in cancer cells .

Data Tables

Biological Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMDA-MB-2312.43–7.84Growth inhibition
AntiproliferativeHepG24.98–14.65Growth inhibition
Apoptosis InductionMDA-MB-2311.0Increased caspase activity

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C15H10ClN3O2/c1-2-21-15(20)10-7-18-13-9-4-3-8(6-17)5-11(9)19-14(13)12(10)16/h3-5,7,19H,2H2,1H3

InChI Key

MWLYXVJFFWXHKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C3=C(C=C(C=C3)C#N)NC2=C1Cl

Origin of Product

United States

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